molecular formula C20H33ClN2O3 B12887132 N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride CAS No. 82935-32-8

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride

Katalognummer: B12887132
CAS-Nummer: 82935-32-8
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: JUZYRJBCKLEBKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride is a synthetic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide bond formation reaction. This can be achieved by reacting the pyrrolidine derivative with 2,6-diisopropoxybenzoic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Ethyl-2-pyrrolidone: An industrial chemical used as a solvent and catalyst.

    N-Methyl-2-pyrrolidone: A solvent with similar applications but different physicochemical properties.

    Pyrrolidin-2-one: A versatile scaffold for designing bioactive molecules.

Uniqueness

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride is unique due to its specific combination of the pyrrolidine ring and benzamide moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility, making it more suitable for various applications compared to its analogs.

Eigenschaften

CAS-Nummer

82935-32-8

Molekularformel

C20H33ClN2O3

Molekulargewicht

384.9 g/mol

IUPAC-Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-di(propan-2-yloxy)benzamide;hydrochloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-6-22-12-8-9-16(22)13-21-20(23)19-17(24-14(2)3)10-7-11-18(19)25-15(4)5;/h7,10-11,14-16H,6,8-9,12-13H2,1-5H3,(H,21,23);1H

InChI-Schlüssel

JUZYRJBCKLEBKC-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC(C)C)OC(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.